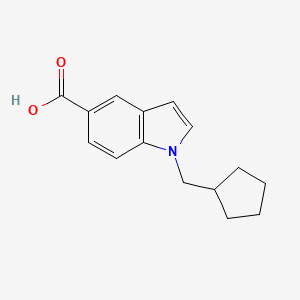

1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid

Description

Properties

IUPAC Name |

1-(cyclopentylmethyl)indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-15(18)13-5-6-14-12(9-13)7-8-16(14)10-11-3-1-2-4-11/h5-9,11H,1-4,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTWEVIDZFCEJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C=CC3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole nitrogen with a cyclopentylmethyl halide (e.g., cyclopentylmethyl chloride) in the presence of a base such as sodium hydride.

Carboxylation: The carboxylic acid group can be introduced at the 5-position of the indole ring through a directed ortho-metalation reaction followed by carboxylation with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of nitro, halo, or sulfonyl derivatives of the indole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound 1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid belongs to the indole family, characterized by an indole ring structure substituted with a cyclopentylmethyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 215.29 g/mol. The unique structural features contribute to its biological activity and interaction with various molecular targets.

Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for synthesizing novel therapeutic agents. Its structural motifs can be modified to enhance biological activity or target specificity. For instance, derivatives of indole compounds have shown promise as inhibitors for various enzymes involved in disease pathways, including cancer and inflammation .

- Pharmacological Studies : Research has indicated that indole derivatives can exhibit significant interactions with G-protein coupled receptors (GPCRs), which are crucial targets in drug discovery. The cyclopentylmethyl group enhances the flexibility of the molecule, potentially improving binding affinity and selectivity for specific receptor subtypes .

Biological Research

- Enzyme Inhibition : Studies have focused on the ability of this compound to inhibit key enzymes related to metabolic pathways. For example, its derivatives have been investigated for their potential as aldose reductase inhibitors, which are relevant in diabetic complications .

- Cellular Mechanisms : The compound's interaction with cellular pathways has been explored, particularly its role in modulating signaling cascades that affect cell proliferation and apoptosis. This is crucial for understanding its potential therapeutic roles in cancer treatment .

Case Study 1: Inhibition of Aldose Reductase

A study investigated the synthesis of N-protected 1H-indole-5-carboxylic acids, including derivatives of this compound, demonstrating their inhibitory potential against aldose reductase. The results indicated that specific modifications to the indole structure could enhance inhibitory activity, highlighting the importance of structural optimization in drug design .

Case Study 2: GPCR Targeting

Research involving cyclic aliphatic linkers in bitopic ligands showed that incorporating cyclopentyl moieties can significantly affect binding affinity to dopamine receptors. The findings suggest that compounds like this compound can be utilized as effective linkers in developing selective GPCR modulators .

Data Tables

| Application Area | Details |

|---|---|

| Drug Development | Scaffold for novel therapeutic agents targeting GPCRs and enzyme inhibition |

| Biological Activity | Inhibitory effects on aldose reductase; modulation of signaling pathways |

| Structural Modifications | Variations in cyclopentyl group influence binding affinity and selectivity |

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Table 2: Physicochemical and Functional Comparisons

Key Observations :

- Steric Effects: Bulky substituents (e.g., cyclopentylmethyl) may enhance selectivity for hydrophobic binding pockets in enzymes like tyrosine phosphatases or amino acid transporters .

- Electronic Effects : Electron-withdrawing groups (e.g., fluorophenyl) can modulate the acidity of the carboxylic acid (pKa ~4.5–5.0), influencing ionizability and protein interactions .

Biological Activity

1-(Cyclopentylmethyl)-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Indole Core : The indole structure can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Introduction of the Cyclopentylmethyl Group : This is achieved via nucleophilic substitution, where the indole nitrogen reacts with a cyclopentylmethyl halide in the presence of a base like sodium hydride.

- Carboxylation : The carboxylic acid group is introduced at the 5-position through a directed ortho-metalation reaction followed by carboxylation with carbon dioxide.

Biological Properties

This compound exhibits various biological activities, making it a candidate for further research in drug discovery:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Anticancer Properties : Research suggests potential anticancer activity, with mechanisms possibly involving interference with cellular pathways related to tumor growth and proliferation .

The biological activity of this compound is thought to involve interactions with molecular targets such as enzymes and receptors. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group may form hydrogen bonds with polar residues. These interactions can modulate the activity of target proteins and influence cellular pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-indole-5-carboxylic acid | Lacks cyclopentylmethyl group | Limited data on biological activity |

| 1-(Cyclohexylmethyl)-1H-indole-5-carboxylic acid | Contains cyclohexylmethyl group | Potentially different activity profile |

| 1-(Cyclopentylmethyl)-1H-indole-3-carboxylic acid | Carboxylic acid at the 3-position | May exhibit altered reactivity |

The unique combination of the cyclopentylmethyl group and the carboxylic acid at the 5-position distinguishes this compound from others, potentially leading to distinct chemical and biological properties.

Case Studies

While specific case studies on this compound are sparse, related compounds have shown promising results in various studies:

- A study on indole derivatives indicated that modifications at specific positions significantly affect their anticancer activities. For instance, compounds exhibiting IC50 values in the nanomolar range against cancer cell lines demonstrated that structural variations can lead to enhanced bioactivity .

- Another investigation revealed that certain indole derivatives displayed significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives could be explored for their potential in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(cyclopentylmethyl)-1H-indole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : A common approach involves functionalizing indole-5-carboxylic acid derivatives via alkylation. For example, cyclopentylmethyl groups can be introduced using cyclopentylmethyl halides under basic conditions (e.g., NaH in DMF) . Reaction optimization should focus on temperature control (e.g., 0–25°C) and solvent selection to minimize side reactions like over-alkylation. Monitoring via TLC or HPLC is critical to track intermediate formation.

- Data Contradictions : Some studies report low yields due to steric hindrance from the cyclopentyl group; alternative catalysts (e.g., phase-transfer catalysts) may improve efficiency .

Q. How can the crystal structure of this compound be determined, and what software tools are suitable for refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robust handling of disordered moieties, common in bulky substituents like cyclopentylmethyl . Hydrogen bonding and torsion angles should be analyzed to validate the indole-carboxylic acid conformation.

- Challenges : Disordered cyclopentyl rings may require constraints during refinement. High-resolution data (e.g., <1.0 Å) improves accuracy .

Q. What safety protocols are recommended for handling this compound based on structural analogs?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and P95 respirators to prevent inhalation of aerosols .

- Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to mitigate respiratory irritation risks (H335 hazard) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent drainage contamination .

Q. How can the purity of this compound be assessed, and what analytical techniques are most reliable?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to resolve impurities.

- NMR : ¹H/¹³C NMR can identify residual solvents or unreacted intermediates (e.g., cyclopentylmethyl halides).

- Elemental Analysis : Confirm stoichiometry (C, H, N) to detect byproducts.

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound, particularly for protease inhibition?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with proteases (e.g., cysteine proteases). The indole-5-carboxylic acid moiety may act as a zinc-binding group, while the cyclopentylmethyl group enhances lipophilicity .

- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to evaluate conformational changes in the active site.

- Data Contradictions : Some analogs show conflicting activity due to substituent orientation; free energy perturbation (FEP) calculations can quantify binding affinity differences .

Q. How can conflicting literature data on the compound’s physicochemical properties (e.g., solubility) be resolved experimentally?

- Methodology :

- Solubility Testing : Use shake-flask methods in buffers (pH 1–7.4) with HPLC quantification. Compare results with predicted values from tools like ALOGPS.

- Thermal Analysis : DSC/TGA can clarify discrepancies in melting points reported in analogs (e.g., indole-5-carboxylic acid derivatives melt at 208–259°C) .

Q. What strategies are effective in designing derivatives to improve metabolic stability without compromising activity?

- Methodology :

- Bioisosteric Replacement : Replace the cyclopentylmethyl group with bicyclic moieties (e.g., spirocyclic) to reduce CYP450 metabolism.

- Prodrug Design : Esterify the carboxylic acid to enhance permeability, with enzymatic cleavage in target tissues .

- Data Validation : Use liver microsome assays (human/rat) to compare metabolic half-lives of derivatives.

Q. How can crystallographic data be reconciled with NMR-based conformational analysis for this compound?

- Methodology :

- NOESY/ROESY : Detect through-space correlations to validate solution-state conformations. Compare with X-ray torsion angles.

- DFT Calculations : Optimize gas-phase geometries (e.g., B3LYP/6-31G*) and compare with experimental data to assess environmental effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.